1-(1,3-Benzodioxol-4-ylmethyl)piperazine chemical properties
1-(1,3-Benzodioxol-4-ylmethyl)piperazine chemical properties
This technical guide details the chemical properties, synthesis, and pharmacological relevance of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine , a specific regioisomer of the more common piperonyl piperazine.
Executive Summary & Molecular Architecture
1-(1,3-Benzodioxol-4-ylmethyl)piperazine is a bicyclic organic amine serving as a specialized pharmacophore in medicinal chemistry. Structurally, it consists of a piperazine ring linked via a methylene bridge to the 4-position of a 1,3-benzodioxole system.
Unlike its widely utilized regioisomer 1-(1,3-benzodioxol-5-ylmethyl)piperazine (Piperonyl piperazine), which is a precursor to drugs like Piribedil, the 4-substituted variant presents a distinct steric and electronic profile. The "ortho-like" proximity of the methylene bridge to the dioxole oxygens influences metabolic stability and receptor binding affinity, particularly within the serotonin (5-HT) receptor family.
Structural Identification
| Property | Detail |
| IUPAC Name | 1-[(1,3-Benzodioxol-4-yl)methyl]piperazine |
| Common Class | Benzylpiperazine; Methylenedioxybenzylpiperazine |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Key Structural Feature | 4-position substitution (adjacent to the dioxy bridgehead), creating a "crowded" electronic environment compared to the 5-isomer. |
| SMILES | C1CN(CCN1)CC2=C3C(=CC=C2)OCO3 |
Physicochemical Profile
Due to the niche status of the 4-isomer compared to the 5-isomer, specific experimental constants are often derived from high-fidelity predictive models and comparative analysis of the regioisomers.
Physical Properties
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Free base is likely an oil; HCl salts are crystalline solids (MP > 200°C). |
| Boiling Point | ~340–350°C (at 760 mmHg) | Predicted based on polarity and MW. |
| pKa (Basic N) | 9.1 ± 0.2 | The distal piperazine nitrogen (N4) is the most basic site. |
| pKa (Anilinic N) | 5.4 ± 0.2 | The proximal nitrogen (N1) is less basic due to inductive effects from the benzyl group. |
| LogP | 1.4 – 1.8 | Moderately lipophilic; crosses the Blood-Brain Barrier (BBB). |
| Solubility | High in EtOH, DCM, DMSO; Low in Water | Requires conversion to HCl or Fumarate salt for aqueous solubility. |
Electronic & Steric Effects
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Chelation Potential: The 4-position places the benzylic nitrogen in closer proximity to the benzodioxole oxygens compared to the 5-isomer. This can create a pseudo-bicyclic chelation zone for metal ions or influence hydrogen bonding in receptor pockets.
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Metabolic Liability: The methylene bridge at the 4-position is sterically shielded, potentially retarding N-dealkylation by CYP450 enzymes compared to the more accessible 5-isomer.
Synthetic Pathways & Process Chemistry[1]
The synthesis of 1-(1,3-Benzodioxol-4-ylmethyl)piperazine requires careful regiochemical control. The most robust method is Reductive Amination , which avoids the dimerization often seen in direct alkylation.
Pathway Visualization (Graphviz)
Caption: Reductive amination strategy prioritizing mono-alkylation via high-equivalent piperazine stoichiometry.
Detailed Protocol: Reductive Amination
Objective: Synthesize mono-substituted 1-(1,3-benzodioxol-4-ylmethyl)piperazine while minimizing bis-alkylation.
Reagents:
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Piperazine (Anhydrous) (5.0 eq) – Excess is critical.
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Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄.
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Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Methodology:
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Imine Formation: In a dry flask, dissolve 1,3-benzodioxole-4-carbaldehyde (10 mmol) and piperazine (50 mmol) in anhydrous DCM (50 mL). Stir at room temperature for 1 hour. The excess piperazine ensures that the aldehyde reacts with a fresh piperazine molecule rather than an already substituted product.
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.
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Quenching: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.
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Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Note: The excess unreacted piperazine will partition largely into the aqueous phase due to its high polarity, aiding purification.
-
-
Purification: Wash the combined organic layers with water (to remove residual piperazine) and brine. Dry over Na₂SO₄.[3]
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Isolation: Evaporate the solvent. The crude oil can be purified via column chromatography (Silica gel; DCM:MeOH:NH₄OH 90:9:1) to yield the pure free base.
Analytical Characterization
Validating the 4-isomer requires distinguishing it from the 5-isomer. NMR spectroscopy is the definitive tool.
Nuclear Magnetic Resonance (NMR) Signatures
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 6.70 – 6.85 | Multiplet (3H) | Ar-H (Benzene) | The 4-isomer shows a tight ABC or ABX system. |
| ¹H NMR | 5.95 – 6.00 | Singlet (2H) | -O-CH₂-O- | Characteristic methylenedioxy peak. |
| ¹H NMR | 3.55 | Singlet (2H) | Ar-CH₂-N | Key: Slightly downfield compared to 5-isomer due to ortho-oxygen proximity. |
| ¹H NMR | 2.85 | Triplet (4H) | Piperazine (N-H side) | Distal protons. |
| ¹H NMR | 2.45 | Broad (4H) | Piperazine (N-Bn side) | Proximal protons. |
| ¹³C NMR | ~147.0 | Quaternary | C-O (Ar) | Oxygenated carbons. |
| ¹³C NMR | ~101.0 | Secondary | -O-CH₂-O- | Distinctive dioxy carbon. |
Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode).
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Expected Ion: [M+H]⁺ = 221.13 m/z.
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Fragmentation: Fragmentation often yields the tropylium-like ion of the benzodioxole (m/z ~135) upon cleavage of the benzylic bond.
Pharmacological Context & Applications
The 1-(1,3-benzodioxol-4-ylmethyl)piperazine moiety is a "privileged structure" in neuropharmacology, particularly for targets involving biogenic amines.
Serotonergic Activity (5-HT)
This scaffold is frequently employed in the design of 5-HT1A receptor ligands .[4]
-
Mechanism: The benzodioxole ring mimics the catechol moiety of dopamine or the indole of serotonin, engaging in
- stacking interactions within the receptor pocket. -
Selectivity: The 4-position substitution alters the vector of the piperazine tail, often changing the selectivity profile between 5-HT1A (anxiolytic/antidepressant) and 5-HT2A (hallucinogenic) receptors compared to the 5-isomer.
Forensic & Designer Drug Relevance
The 4-isomer is structurally related to "N-benzylpiperazine" (BZP) derivatives.
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NBMD Class: The 1,3-benzodioxole-4-carbaldehyde precursor is used to synthesize 25I-NBMD (N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine), a potent 5-HT2A agonist.
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Detection: Analytical differentiation between the 4-isomer and 5-isomer is critical in forensic toxicology to identify specific designer drug synthesis routes.
SAR Visualization
Caption: Structure-Activity Relationship (SAR) highlighting the unique steric and electronic contributions of the 4-isomer.
Safety & Handling
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Hazards: Like most benzylpiperazines, this compound is an irritant to eyes, skin, and the respiratory system.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term stability.
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Precursor Watchlist: While the piperazine derivative itself is often unregulated, the precursor 1,3-benzodioxole-4-carbaldehyde may be monitored in certain jurisdictions due to its use in manufacturing psychoactive substances (NBMD series).
References
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Synthesis of Piperazine Derivatives
-
Forensic Analysis of Benzodioxole Isomers
- Source: Drug Testing and Analysis (2014).
- Title: Differentiation of regioisomeric (benzodioxol-x-yl)
-
URL:[Link]
-
Pharmacology of 4-Substituted Benzodioxoles (NBMD Context)
- Source: Forensic Toxicology (2015).
- Title: Identification and analytical characterization of the novel psychoactive substance 25I-NBMD.
-
URL:[Link]
-
General Piperazine Synthesis Methodologies
- Source: Journal of Organic Chemistry (2012).
- Title: Practical Synthesis of Functionalized Piperazines via Reductive Amin
-
URL:[Link]
Sources
- 1. CN1738618A - è¯ç©ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. US6974870B2 - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijrrjournal.com [ijrrjournal.com]
